4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid involves several steps. One common synthetic route includes the reaction of 1-phenylcyclopentylmethanol with butanoic acid derivatives under specific conditions to form the desired product . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it is used in research to understand the biochemical pathways and potential therapeutic targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in biochemical pathways, influencing various cellular processes .
Comparison with Similar Compounds
4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid can be compared with other similar compounds, such as:
- 4-Oxo-4-{[(1-phenylcyclohexyl)methyl]amino}-butanoic acid
- 4-Oxo-4-{[(1-phenylcyclopropyl)methyl]amino}-butanoic acid
These compounds share similar structural features but differ in the size and shape of the cycloalkyl group. The uniqueness of this compound lies in its specific cyclopentyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-oxo-4-[(1-phenylcyclopentyl)methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-14(8-9-15(19)20)17-12-16(10-4-5-11-16)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDYKWHZTDSYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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